molecular formula C9H6Cl2N2O B3420443 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide CAS No. 189083-68-9

2-chloro-N-(5-chloro-2-cyanophenyl)acetamide

Cat. No. B3420443
M. Wt: 229.06 g/mol
InChI Key: LIULOSOFIJGOCL-UHFFFAOYSA-N
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Description

“2-chloro-N-(5-chloro-2-cyanophenyl)acetamide” is a chemical compound with the CAS Number: 189083-68-9 . It has a linear formula of C9H6CL2N2O . The compound has a molecular weight of 229.06 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H6Cl2N2O/c10-4-9(14)13-8-3-7(11)2-1-6(8)5-12/h1-3H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

It should be stored in a dry environment at 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Herbicide Metabolism and Toxicology

Studies have explored the metabolism and potential toxicity of similar chloroacetamide herbicides. For instance, chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, which share structural similarities with 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide, have been investigated for their carcinogenic properties in rats. These studies are crucial in understanding the metabolic activation pathways of these compounds and their possible implications for human health (Coleman et al., 2000).

Crystal and Molecular Structures

The crystal and molecular structures of compounds related to 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide have been a subject of research. For example, the crystalline structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been studied. These studies contribute to the understanding of molecular interactions and structural dynamics, which are essential in the field of material science and drug design (Chi et al., 2018).

Synthesis and Polarity

Research has also been conducted on the synthesis and polarity of compounds similar to 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide. These studies often focus on understanding the chemical properties, such as polarity and conformation, which are crucial in the development of new compounds with specific applications in chemistry and pharmacology (Ishmaeva et al., 2015).

Chemical Reactions and Metal Complexes

The cyclopalladation of aniline derivatives, including compounds structurally similar to 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide, has been explored. Such research is significant in the field of catalysis and material chemistry, where understanding the interaction of organic compounds with metals can lead to the development of new catalysts or materials (Mossi et al., 1992).

Dye Intermediates

The compound has been studied in the context of dye intermediates, particularly in the unambiguous synthesis of specific dye compounds. This research is vital for the dye industry, ensuring the consistency and quality of dye products (Drabina et al., 2009).

Molecular Structure Analysis

Studies on the molecular structure of related compounds have been conducted to understand their properties and potential applications. For instance, the conformation and hydrogen bonding patterns in N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide were examined, which is significant in drug design and material science (Davis & Healy, 2010).

properties

IUPAC Name

2-chloro-N-(5-chloro-2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-8-3-7(11)2-1-6(8)5-12/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIULOSOFIJGOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256253
Record name 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-chloro-2-cyanophenyl)acetamide

CAS RN

189083-68-9
Record name 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189083-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kabri, P Verhaeghe, A Gellis, P Vanelle - Molecules, 2010 - mdpi.com
New diarylquinazolines displaying pharmaceutical potential were synthesized in high yields from 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline by using microwave-promoted …
Number of citations: 28 www.mdpi.com

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